molecular formula C25H20FN5O3S B11573669 methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11573669
M. Wt: 489.5 g/mol
InChI Key: UHQPBAFCSFSCEZ-UHFFFAOYSA-N
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Description

Methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbon atoms . Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate has a wide range of scientific research applications. It has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor, affecting the activity of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines. These compounds share similar structural features but may differ in their pharmacological activities and specific applications .

Properties

Molecular Formula

C25H20FN5O3S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C25H20FN5O3S/c1-34-24(33)17-9-7-15(8-10-17)20-21(23(32)27-19-13-11-18(26)12-14-19)35-25-29-28-22(31(25)30-20)16-5-3-2-4-6-16/h2-14,20-21,30H,1H3,(H,27,32)

InChI Key

UHQPBAFCSFSCEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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